molecular formula C8H13NO2 B13203692 Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B13203692
M. Wt: 155.19 g/mol
InChI Key: QVNCCWHFPDLUHO-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate (CAS 98426-33-6) is a versatile bicyclic compound with the molecular formula C8H13NO2, serving as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery . This constrained structure is of significant research interest for the development of novel bioactive molecules. Compounds based on the azabicyclo[4.1.0]heptane core have been explored as key structural elements in patents for allosteric modulators of the M4 muscarinic acetylcholine receptor, highlighting their potential in the investigation and development of therapies for psychiatric and neurological disorders such as schizophrenia . Furthermore, related azabicycloheptane derivatives have been investigated as inhibitors of neurotransmitter reuptake, indicating broader applicability in central nervous system (CNS) research, including for conditions like depression and anxiety . The methyl ester functional group provides a handle for further synthetic modification, allowing researchers to elaborate the molecule into more complex target structures. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-5-6(8)3-2-4-9-8/h6,9H,2-5H2,1H3

InChI Key

QVNCCWHFPDLUHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1CCCN2

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves constructing the bicyclic framework with the nitrogen atom incorporated, followed by installation or retention of the methyl carboxylate group. Common synthetic strategies include:

Specific Synthetic Route Example

A well-documented preparation method involves a two-step process starting from cyclohexene oxide and methylamine:

Step Reaction Description Conditions Yield (%)
1 Reaction of cyclohexene oxide with aqueous methylamine to form an intermediate methylaminocyclohexanol Temperature: 20–30 °C; Time: 14–16 h; Molar ratio epoxy cyclohexane:methylamine = 1:3.5–4.5; Methylamine concentration: 35–40% aqueous >95%
2 Ring closure of intermediate with phosphorus tribromide and triethylamine or bromine/triphenylphosphine/triethylamine to form 7-methyl-aza-bicyclo[4.1.0]heptane Temperature: -10 to 0 °C; Reaction time: controlled by GC monitoring; Followed by strong alkali aqueous work-up (pH 13–14) High yield, cost-effective

This method is characterized by mild reaction conditions, easy purification of intermediates, and relatively low cost, making it suitable for both laboratory and industrial scale synthesis.

Alternative Synthetic Strategies

  • Diels-Alder Reaction: The bicyclic structure can be formed by a Diels-Alder cycloaddition between a diene and a suitable dienophile containing nitrogen or nitrogen precursors, followed by functional group transformations to install the methyl carboxylate group. This method requires optimization of temperature and catalyst to achieve good yields.

  • Copper-Catalyzed Cyclopropanation: For related bicyclic amines, cyclopropanation of substituted cyclohexenes with diazo compounds under copper catalysis has been reported, which could be adapted for methyl 2-azabicyclo[4.1.0]heptane derivatives.

Reaction Conditions and Optimization

Parameter Optimal Range Notes
Temperature (Step 1) 20–30 °C Mild conditions favor high yield and selectivity
Reaction Time (Step 1) 14–16 hours Ensures complete conversion to intermediate
Molar Ratio (Epoxy cyclohexane : Methylamine) 1 : 3.5–4.5 Excess methylamine drives reaction forward
Methylamine Concentration 35–40% aqueous Balances reactivity and handling safety
Temperature (Step 2) -10 to 0 °C Controls ring closure and minimizes side reactions
Work-up pH 13–14 (strong base) Necessary for ring closure and product isolation

The reaction mechanism involves nucleophilic ring opening of the epoxide by methylamine to form the amino alcohol intermediate, followed by halogenation and intramolecular nucleophilic substitution to form the bicyclic amine ring system.

Purification and Characterization

  • Purification is typically achieved by underpressure distillation after the first step and organic solvent extraction followed by air distillation after the ring closure step.
  • Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the final product.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages References
Epoxy ring-opening + ring closure Cyclohexene oxide, methylamine Phosphorus tribromide, triethylamine Mild temps, 14–16 h (step 1), -10–0 °C (step 2) >95% (step 1) Mild, cost-effective, scalable
Diels-Alder cycloaddition Diene and nitrogen-containing dienophile Catalysts, elevated temp Elevated temp, catalyst-dependent Moderate to high Direct bicyclic formation
Copper-catalyzed cyclopropanation Substituted cyclohexene, diazo compound Copper catalyst Controlled temp, inert atmosphere ~50% Useful for substituted derivatives

Summary of Research Findings

  • The epoxy ring-opening followed by halogen-mediated ring closure is the most efficient and industrially viable method for synthesizing this compound, offering high yields and mild conditions.
  • Alternative methods such as Diels-Alder reactions provide routes to the bicyclic framework but often require more stringent conditions and catalyst optimization.
  • The availability of starting materials like cyclohexene oxide and methylamine and the mild reaction conditions make the epoxy ring-opening method economically attractive.
  • Purification and characterization protocols are well-established, ensuring high purity suitable for further applications in medicinal chemistry and organic synthesis.

This comprehensive analysis integrates data from patents, commercial chemical suppliers, and literature reports to provide a professional and authoritative overview of the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure, potentially opening the ring or reducing double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes.

Scientific Research Applications

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with these molecular targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

  • Ring Size: The [4.1.0] system (norbornane-like) provides greater steric hindrance compared to [3.1.1] or [3.2.0] systems, influencing reactivity and binding selectivity .
  • Ester Groups : Bulkier esters (e.g., benzyl or tert-butyl) enhance lipophilicity, impacting membrane permeability in drug candidates .

Physicochemical Properties

Property This compound Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate Benzyl 2-azabicyclo[4.1.0]heptane-2-carboxylate
Solubility Moderate in polar aprotic solvents Low in water, high in DCM High in DMF, low in water
IR (ν, cm⁻¹) 1689 (C=O), 1448 (N–H) 1703 (C=O), 1653 (C=N) 1703 (C=O), 731 (C–H aromatic)
NMR (¹H, δ ppm) δ 3.65 (s, OCH₃), δ 3.20 (m, cyclopropane H) δ 3.70 (s, OCH₃), δ 2.95 (m, bridgehead H) δ 7.35 (m, aromatic H), δ 5.15 (s, CH₂Ph)
Stability Stable under inert atmosphere Sensitive to hydrolysis Stable at RT, decomposes under acidic conditions

Data compiled from .

Pharmacological and Industrial Relevance

  • This compound : Primarily a scaffold for neurokinin receptor modulators .
  • Benzyl 2-azabicyclo[4.1.0]heptane-2-carboxylate : Intermediate in formal syntheses of alkaloids (e.g., aspidospermidine) .
  • tert-Butyl derivatives : Used in peptide mimetics due to enhanced metabolic stability .

Critical Analysis of Discrepancies and Limitations

  • Synthetic Challenges : Stereochemical control in cyclopropanation remains problematic for [4.1.0] systems, leading to diastereomeric mixtures .
  • Data Gaps : Pharmacokinetic profiles (e.g., bioavailability, toxicity) for the target compound are absent in the provided evidence.

Biological Activity

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate, a bicyclic compound with a nitrogen-containing structure, is of increasing interest in pharmacological research due to its potential biological activities. This article focuses on its mechanisms of action, biological activities, and implications for therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a bicyclic framework that includes seven carbon atoms and one nitrogen atom within its ring structure. The presence of a carboxylate group enhances its chemical reactivity, making it a suitable candidate for various biological interactions.

PropertyValue
Molecular FormulaC₈H₁₃N₁O₂
Molecular Weight155.19 g/mol
LogP0.59
Polar Surface Area (Ų)32
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Research indicates that this compound acts primarily as an inhibitor of neurotransmitter reuptake systems, particularly affecting serotonin (5-hydroxytryptamine), dopamine, and norepinephrine pathways. These neurotransmitters are crucial in regulating mood and cognitive functions, suggesting the compound's potential in treating mood disorders such as depression and anxiety.

Neurotransmitter Interaction

  • Serotonin Reuptake Inhibition : The compound has demonstrated selective inhibition of serotonin reuptake transporters, which may enhance serotonergic activity in the brain.
  • Dopamine and Norepinephrine Effects : Similar interactions have been observed with dopamine and norepinephrine transporters, indicating a multifaceted approach to modulating neurotransmitter levels.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antidepressant Potential : A study focusing on the compound's effect on neurotransmitter systems showed significant antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .
  • Pharmacokinetic Evaluation : In pharmacokinetic studies conducted on ICR mice, the compound exhibited favorable absorption characteristics with an area under the curve (AUC) indicating effective systemic exposure following oral administration .
  • Comparative Analysis : When compared to other azabicyclic compounds, this compound showed enhanced binding affinity to serotonin transporters, suggesting its potential for development into a therapeutic agent for mood disorders .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeFindings
Serotonin Reuptake Inhibition Significant inhibition observed
Dopamine/Norepinephrine Effects Modulation of levels indicated
Antidepressant Activity Positive results in animal models
Pharmacokinetics Favorable AUC values post-administration

Q & A

What are the established synthetic routes for Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is typically synthesized via cyclopropanation strategies using aminocyclopropane precursors. For example, catalytic cyclizations of aminocyclopropanes with palladium or rhodium catalysts under mild conditions (e.g., 0°C to room temperature) yield bicyclic scaffolds . Key steps include carboxylation and protecting group strategies, such as benzyl or tert-butyl carbamates, to stabilize intermediates . Optimizing solvent systems (e.g., DMF or THF) and bases (e.g., N-methylmorpholine) improves reaction efficiency and minimizes side products .

How can stereochemical control be achieved during the formation of the cyclopropane ring in this bicyclic system?

Advanced Research Focus
Stereoselectivity in cyclopropane ring closure is critical. Chiral auxiliaries or enantioselective catalysts (e.g., chiral Rh(II) complexes) can direct the spatial arrangement of substituents. For instance, tert-butyl-protected derivatives (e.g., tert-butyl 5-amino-7-azabicyclo[4.1.0]heptane-5-carboxylate) require precise temperature control (−78°C to 0°C) to favor desired diastereomers . Computational modeling (DFT) aids in predicting transition states to guide experimental design .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy is primary:

  • 1H NMR : Key signals include δ 3.7–4.2 ppm (methoxy group) and δ 1.2–2.5 ppm (cyclopropane protons) .
  • 13C NMR : Carboxylate carbons appear at δ 165–175 ppm, while bridgehead carbons resonate at δ 42–67 ppm .
    Infrared (IR) spectroscopy confirms carbonyl stretches (ν ~1700 cm⁻¹) and amine/amide bands (ν ~3300 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight within 0.001 Da tolerance .

What mechanistic insights explain the catalytic cyclization pathways for this bicyclic system?

Advanced Research Focus
Cyclization often proceeds via metal-mediated [2+1] or [3+2] pathways. For example, palladium-catalyzed reactions involve oxidative addition of diazo compounds to form metallocyclopropane intermediates, followed by reductive elimination to yield the bicyclic core . Solvent polarity and ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) modulate electron transfer and steric effects, impacting regioselectivity .

How do steric and electronic factors influence functionalization of the bicyclo[4.1.0]heptane scaffold?

Advanced Research Focus
The strained cyclopropane ring increases reactivity toward nucleophilic attack but poses challenges in regioselectivity. Substituents at the 7-position (e.g., ester or amide groups) stabilize the ring via conjugation, reducing ring-opening side reactions . Computational studies suggest that electron-withdrawing groups at the 1-position enhance electrophilicity at the bridgehead carbon, facilitating cross-coupling reactions .

What strategies resolve contradictions in reported spectral data for derivatives of this compound?

Advanced Research Focus
Discrepancies in NMR or IR data often arise from differences in solvent, concentration, or stereoisomerism. For example, δ 42.2–42.3 ppm in 13C NMR may shift due to diastereomeric impurities . Cross-referencing with X-ray crystallography (where available) or using 2D NMR techniques (e.g., COSY, NOESY) clarifies structural assignments . Collaborative data-sharing platforms (e.g., IUPAC databases) standardize reporting practices .

What stability considerations are critical for handling and storing this compound?

Basic Research Focus
The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage at −20°C under inert gas (argon or nitrogen) in anhydrous DMSO or DMF preserves stability . Degradation products (e.g., ring-opened carboxylic acids) can be monitored via HPLC with UV detection at 210–230 nm .

How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?

Advanced Research Focus
Retrosynthetic disconnections focus on the cyclopropane ring and ester moiety. For example, late-stage functionalization via Suzuki-Miyaura coupling introduces aryl groups at the 2-position without disrupting the bicyclic core . Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times and improve yields for scale-up .

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